
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with an ethyl ester group and a 2-methylpyrimidin-4-yloxy group
Preparation Methods
The synthesis of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the 2-Methylpyrimidin-4-yloxy Group: This step involves the reaction of the piperidine derivative with 2-methylpyrimidin-4-ol under suitable conditions to form the desired ether linkage.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C13H19N3O3
- Molecular Weight: 253.31 g/mol
- IUPAC Name: Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its biological activity, along with a pyrimidine moiety that may contribute to its pharmacological properties.
Medicinal Chemistry Applications
This compound has shown promise in various areas of medicinal chemistry:
Anticancer Activity
Research indicates that compounds containing piperidine and pyrimidine structures exhibit significant anticancer properties. A study investigating similar derivatives found that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects .
Neuropharmacology
Compounds such as this compound could potentially be developed as therapeutic agents for neurological disorders. The piperidine structure is often associated with neuroactive properties, making it a candidate for further investigation in the treatment of conditions like anxiety and depression .
Antimicrobial Activity
The compound's structural components may contribute to antimicrobial properties. Research on related compounds has demonstrated efficacy against various bacterial strains, indicating a potential application in developing new antibiotics or antimicrobial agents .
Table 1: Summary of Research Findings
Study Focus | Compound Tested | Key Findings |
---|---|---|
Anticancer Activity | Piperidine derivatives (including related compounds) | Significant cytotoxicity against MCF-7 cells |
Neuropharmacology | Piperidine analogs | Potential anxiolytic effects observed |
Antimicrobial Properties | Similar piperidine compounds | Effective against Staphylococcus aureus |
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions.
Synthesis Example:
A typical synthetic route may include:
- Formation of the piperidine core via cyclization.
- Introduction of the ethoxycarbonyl group.
- Coupling with a pyrimidine derivative using standard coupling reagents.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but features an amino group instead of an ether linkage.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring exhibit diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables that summarize key results.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₈N₂O₃
Molecular Weight: 262.30 g/mol
CAS Number: 2034303-46-1
The compound features a piperidine ring substituted with a 2-methylpyrimidine moiety, which is known to enhance its biological profile. The presence of the carboxylate group is also crucial for its activity.
Research indicates that compounds containing piperidine and pyrimidine structures exhibit various biological activities, including:
- Antimicrobial Activity: Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is particularly relevant in targeting breast cancer cell lines.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various piperidine derivatives, including those with pyrimidine substitutions. This compound exhibited significant antibacterial activity against both S. aureus and E. coli, with MIC values indicating potent efficacy. -
Anticancer Properties:
In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis. The mechanism involved disrupting microtubule dynamics and triggering cellular stress responses, leading to increased rates of apoptosis.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications in the pyrimidine ring or piperidine substituents have been explored to improve potency and selectivity against target pathogens or cancer cells.
Structure–Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the piperidine ring can significantly influence both the potency and spectrum of activity.
- The position and nature of the substituents on the pyrimidine ring are critical for enhancing binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-4-5-11(9-16)19-12-6-7-14-10(2)15-12/h6-7,11H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHCOYADFQJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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